N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide

CAS No.: 1256037-07-6

Cat. No.: VC6390394

Molecular Formula: C17H16FNO4

Molecular Weight: 317.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256037-07-6 |

|---|---|

| Molecular Formula | C17H16FNO4 |

| Molecular Weight | 317.316 |

| IUPAC Name | N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide |

| Standard InChI | InChI=1S/C17H16FNO4/c1-10(20)15-13(7-8-14(22-2)16(15)23-3)19-17(21)11-5-4-6-12(18)9-11/h4-9H,1-3H3,(H,19,21) |

| Standard InChI Key | AXYKZHXKGGMYKM-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)F |

Introduction

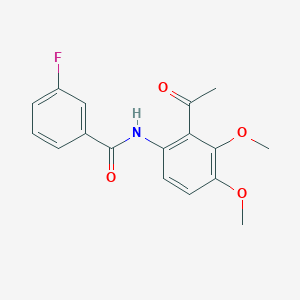

Chemical Identity and Structural Features

N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide is a synthetic organic compound with the molecular formula C₁₇H₁₆FNO₄ and a molecular weight of 317.316 g/mol. Its IUPAC name reflects its substitution pattern: the benzamide group is fluorinated at the meta position, while the nitrogen atom is bonded to a 2-acetyl-3,4-dimethoxyphenyl moiety. The acetyl group at the ortho position and methoxy groups at the 3- and 4-positions create steric and electronic effects that influence its reactivity and intermolecular interactions.

Table 1: Key Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₆FNO₄ |

| Molecular Weight | 317.316 g/mol |

| CAS Number | 1256037-07-6 |

| Appearance | Solid (exact form unspecified) |

| Solubility | Likely soluble in polar aprotic solvents |

| Melting Point | Not reported |

Synthesis and Reaction Pathways

The synthesis of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide typically involves a two-step protocol:

-

Preparation of 2-Acetyl-3,4-dimethoxyaniline:

The amine precursor is synthesized via acetylation and methoxylation of a phenyl ring. For example, acetylation of 3,4-dimethoxyaniline using acetic anhydride under acidic conditions yields the acetylated derivative. -

Coupling with 3-Fluorobenzoyl Chloride:

The final step involves reacting 2-acetyl-3,4-dimethoxyaniline with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.

Optimization Notes:

-

Yields depend on reaction temperature, solvent choice (e.g., dichloromethane or THF), and stoichiometry.

-

Purification often involves column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Key signals include:

-

¹³C NMR: Peaks corresponding to the carbonyl groups (C=O at ~165–170 ppm) and fluorinated aromatic carbons (C-F at ~115–125 ppm) .

Infrared (IR) Spectroscopy

-

Strong absorption bands for C=O stretches (~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for acetyl).

-

N-H stretch of the amide group (~3300 cm⁻¹).

-

C-F vibration (~1100 cm⁻¹).

Mass Spectrometry

-

Molecular ion peak observed at m/z 317 (M⁺), with fragments corresponding to loss of acetyl (−42 amu) and methoxy groups (−31 amu each).

Molecular Structure and Crystallography

While no crystal structure of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide has been reported, analogous benzamide derivatives exhibit planar amide groups with resonance stabilization between the carbonyl and adjacent nitrogen lone pairs . Key structural insights include:

-

Torsional Angles: The O=C−N−C torsion angle in similar compounds ranges between −13° to 24°, favoring near-cis conformations that optimize hydrogen bonding .

-

Hydrogen Bonding: Predicted N−H···O=C interactions dominate crystal packing, potentially forming dimeric motifs or chains .

Compounds with similar dimethoxy and acetyl groups exhibit dual fluorescence due to excited-state intramolecular proton transfer (ESIPT), suggesting utility in bioimaging .

Agricultural Chemistry

Benzamide derivatives are investigated as fungicides or herbicides. The acetyl and methoxy groups may interfere with enzymatic processes in pathogens.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume